molecular formula C13H18N2O3 B13961820 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide CAS No. 464912-90-1

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide

Katalognummer: B13961820
CAS-Nummer: 464912-90-1
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: XPXUYJQXKXMGAS-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a cyclohexyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzamide core, followed by the introduction of the amino and hydroxyl groups, and finally, the attachment of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-2-hydroxybenzamide
  • 2-Hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide
  • 3-Amino-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide

Uniqueness

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and cyclohexyl groups attached to a benzamide core makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

464912-90-1

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

3-amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide

InChI

InChI=1S/C13H18N2O3/c14-9-5-3-4-8(12(9)17)13(18)15-10-6-1-2-7-11(10)16/h3-5,10-11,16-17H,1-2,6-7,14H2,(H,15,18)/t10-,11+/m1/s1

InChI-Schlüssel

XPXUYJQXKXMGAS-MNOVXSKESA-N

Isomerische SMILES

C1CC[C@@H]([C@@H](C1)NC(=O)C2=C(C(=CC=C2)N)O)O

Kanonische SMILES

C1CCC(C(C1)NC(=O)C2=C(C(=CC=C2)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.